![molecular formula C15H22Cl2O3Si B12555724 [Butyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)acetate CAS No. 192651-59-5](/img/structure/B12555724.png)
[Butyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Butyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)acetate is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a butyl group, a dimethylsilyl group, and a 2,4-dichlorophenoxyacetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Butyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)acetate typically involves the reaction of [Butyl(dimethyl)silyl]methyl chloride with 2,4-dichlorophenoxyacetic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
[Butyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2,4-dichlorophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydroxide in ethanol at reflux temperature.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxyacetates.
Aplicaciones Científicas De Investigación
[Butyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)acetate has several scientific research applications:
Biology: Investigated for its potential as a bioactive compound with herbicidal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of [Butyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)acetate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes involved in metabolic pathways or by binding to receptors that regulate cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
[Butyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)acetate: Unique due to the presence of both organosilicon and phenoxyacetate moieties.
[Butyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)propionate: Similar structure but with a propionate group instead of an acetate group.
[Butyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)butyrate: Contains a butyrate group, offering different chemical properties.
Propiedades
Número CAS |
192651-59-5 |
|---|---|
Fórmula molecular |
C15H22Cl2O3Si |
Peso molecular |
349.3 g/mol |
Nombre IUPAC |
[butyl(dimethyl)silyl]methyl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C15H22Cl2O3Si/c1-4-5-8-21(2,3)11-20-15(18)10-19-14-7-6-12(16)9-13(14)17/h6-7,9H,4-5,8,10-11H2,1-3H3 |
Clave InChI |
WTXLZWFLTQXHTA-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Si](C)(C)COC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-1,3-Benzothiazin-4(3H)-one, 3-[2-(nitrooxy)ethyl]-](/img/structure/B12555642.png)


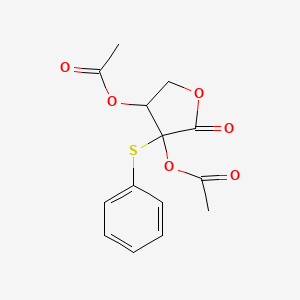
![(E)-1-(4-Chlorophenyl)-2-[4-(hexyloxy)phenyl]diazene](/img/structure/B12555669.png)
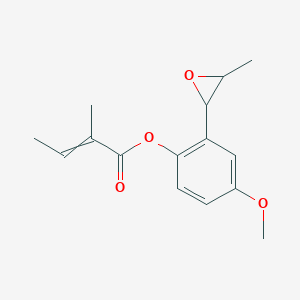
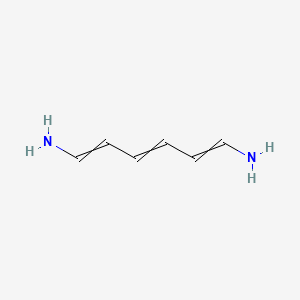

![6,7,8-Trichloro-1,4-dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B12555714.png)

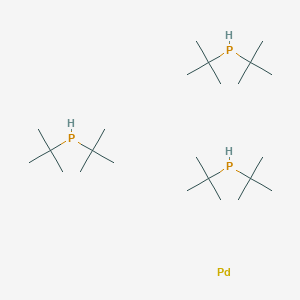
![2H-Naphtho[2,3-b]pyran, 3,4-dihydro-](/img/structure/B12555723.png)
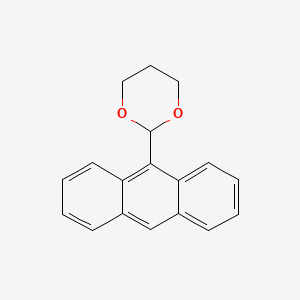
![2,2'-Methylenebis[5-(furan-2-yl)-1,3,4-oxadiazole]](/img/structure/B12555728.png)
